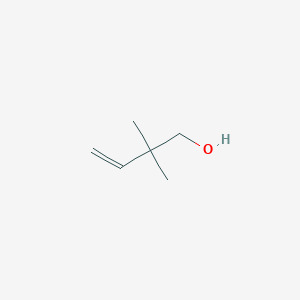

2,2-Dimethylbut-3-en-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylbut-3-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-4-6(2,3)5-7/h4,7H,1,5H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLVDVZPJMSRRNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918-83-2 | |

| Record name | 2,2-dimethylbut-3-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Versatile Building Block: A Technical Guide to 2,2-Dimethylbut-3-en-1-ol in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the strategic selection of building blocks is paramount to the efficient and elegant construction of complex molecular architectures. Among the myriad of available synthons, 2,2-dimethylbut-3-en-1-ol has emerged as a particularly valuable and versatile precursor, especially in the realm of asymmetric synthesis. Its unique structural features—a sterically hindered quaternary center adjacent to a primary alcohol and a terminal vinyl group—provide a powerful handle for introducing chirality and complexity in a controlled manner. This technical guide delves into the core utility of 2,2-dimethylbut-3-en-1-ol as a foundational element in the synthesis of chiral molecules, with a particular focus on its application in the total synthesis of natural products and pharmacologically relevant compounds.

Unique Physicochemical Properties and Reactivity

2,2-Dimethylbut-3-en-1-ol, with the chemical formula C₆H₁₂O and a molecular weight of 100.16 g/mol , is a flammable liquid that is harmful if swallowed and can cause skin and eye irritation.[1] Its structure, characterized by a neopentyl-like core, imparts significant steric hindrance, which plays a crucial role in directing the stereochemical outcome of reactions at the adjacent prochiral vinyl group. The primary alcohol offers a convenient site for derivatization, allowing for the attachment of various functional groups and extension of the carbon skeleton.

| Property | Value |

| Molecular Formula | C₆H₁₂O |

| Molecular Weight | 100.16 g/mol |

| IUPAC Name | 2,2-dimethylbut-3-en-1-ol |

| CAS Number | 918-83-2 |

| SMILES | CC(C)(CO)C=C |

The reactivity of 2,2-dimethylbut-3-en-1-ol is dominated by the interplay between its two functional groups. The terminal alkene is susceptible to a range of addition reactions, including epoxidation, dihydroxylation, and hydroboration, while the primary alcohol can undergo oxidation, esterification, and etherification. The strategic manipulation of these functionalities forms the basis of its utility as a versatile building block.

A Cornerstone in Natural Product Synthesis: The Case of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane

A compelling demonstration of the synthetic utility of 2,2-dimethylbut-3-en-1-ol derivatives is found in the asymmetric synthesis of the natural product 2,2-dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane.[2][3] This compound, isolated from Ageratina grandifolia, has garnered interest for its biological activities. The synthesis of its four stereoisomers was crucial for elucidating the absolute stereochemistry of the natural product.[3]

A key step in this synthesis involves the Sharpless asymmetric dihydroxylation of a 2,2-dimethyl-2H-chromene precursor, which is structurally related to a derivatized form of 2,2-dimethylbut-3-en-1-ol.[3][4] This reaction allows for the stereocontrolled introduction of two adjacent hydroxyl groups across the double bond, establishing the critical C3 and C4 stereocenters of the chromane core.

Caption: Synthetic workflow for the asymmetric synthesis of the acetylchromane natural product.

The Power of Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation is a Nobel Prize-winning reaction that provides a reliable method for the enantioselective synthesis of vicinal diols from alkenes.[4][5] The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand, with a stoichiometric co-oxidant such as N-methylmorpholine N-oxide (NMO) to regenerate the osmium catalyst.[4] The choice of the chiral ligand, typically (DHQ)₂PHAL (in AD-mix-α) or (DHQD)₂PHAL (in AD-mix-β), dictates the facial selectivity of the dihydroxylation, allowing for the predictable synthesis of either enantiomer of the diol product.[6]

Experimental Protocol: General Procedure for Sharpless Asymmetric Dihydroxylation [7]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the commercially available AD-mix-α or AD-mix-β (1.4 g per mmol of alkene) in a 1:1 mixture of tert-butanol and water (5 mL each per mmol of alkene). Stir the mixture at room temperature until two clear phases are observed.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Substrate Addition: Add the alkene substrate (1.0 mmol) to the cooled, vigorously stirred mixture.

-

Reaction Monitoring: Continue to stir the reaction vigorously at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC). For less reactive alkenes, the reaction may be allowed to warm to room temperature.

-

Quenching: Once the reaction is complete, add solid sodium sulfite (1.5 g per mmol of alkene) and stir for 1 hour.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude diol by column chromatography on silica gel.

The enantioenriched diol obtained from this reaction serves as a versatile intermediate that can be further elaborated to the final natural product through subsequent transformations, such as the Mitsunobu or Steglich esterification to introduce the angeloyl side chain.[3]

Potential Applications in Pyrethroid Synthesis

Caption: A conceptual synthetic route from 2,2-dimethylbut-3-en-1-ol to pyrethroid precursors.

Further research into the derivatization and cyclopropanation of 2,2-dimethylbut-3-en-1-ol could open new avenues for the synthesis of these economically important insecticides.

Future Outlook and Conclusion

2,2-Dimethylbut-3-en-1-ol stands as a testament to the power of small, strategically functionalized molecules in the construction of complex and valuable chemical entities. Its utility in asymmetric synthesis, highlighted by its role in the synthesis of the natural product 2,2-dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane, underscores its potential for broader applications in drug discovery and development. The ability to control the stereochemistry of reactions involving this building block, particularly through powerful methods like the Sharpless asymmetric dihydroxylation, provides chemists with a reliable tool for accessing chiral diols, which are themselves versatile intermediates.

As the demand for enantiomerically pure compounds continues to grow, the exploration of novel applications for readily available and versatile building blocks like 2,2-dimethylbut-3-en-1-ol will undoubtedly remain a vibrant area of research. Future investigations into its use in other asymmetric transformations and in the synthesis of a wider range of bioactive molecules are eagerly anticipated.

References

-

Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product. ACS Omega, 2023. [Link]

-

Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 2022. [Link]

-

Sharpless Asymmetric Dihydroxylation. Encyclopedia.pub, 2023. [Link]

-

Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1'-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product. ACS Omega, 2023. [Link]

-

Sharpless asymmetric dihydroxylation. Wikipedia. [Link]

-

Synthesis of (+)-coronafacic acid. The Journal of Organic Chemistry, 2009. [Link]

-

Synthesis of (+)-Coronafacic Acid. The Journal of Organic Chemistry, 2009. [Link]

-

Synthesis of Coronafacic Acid via TBAF-Assisted Elimination of the Mesylate and Its Conversion to the Isoleucine Conjugate. Organic Letters, 2011. [Link]

-

Solved During a synthesis of (+)-coronafacic acid, a key | Chegg.com. Chegg.com. [Link]

-

Synthesis of (+)-Coronafacic Acid. National Institutes of Health, 2009. [Link]

-

Synthetic studies on morellin. Part 4: Synthesis of 2,2-dimethyl- 12-[3-methylbut-2-enyl]-2H,6H-pyrano[3,2-b]xanthen-6-one. ResearchGate, 2001. [Link]

-

Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives. Plants, 2023. [Link]

- Synthesis of pyrethroids and pyrethroid-containing compositions.

-

2,2-Dimethylbut-3-en-1-ol. PubChem. [Link]

- Pyrethroids and their preparation, their pesticidal composition.

-

Discovery and development of pyrethroid insecticides. Journal of Pesticide Science, 2017. [Link]

Sources

- 1. EP0031041B1 - Pyrethroids and their preparation, their pesticidal composition; intermediates and their preparation - Google Patents [patents.google.com]

- 2. Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1'-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. ch.ic.ac.uk [ch.ic.ac.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]

The Thermodynamic Imperative: gem-Dimethyl Homoallylic Alcohols in Structural Design

Executive Summary

Content Type: Technical Whitepaper Subject: Thermodynamic and Kinetic Stability Profiles of gem-Dimethyl Homoallylic Alcohols Read Time: 12 Minutes

For drug development professionals and synthetic chemists, gem-dimethyl homoallylic alcohols represent a critical structural motif.[1] They are not merely passive intermediates but are thermodynamically "primed" substrates. The introduction of the gem-dimethyl group at the

This guide analyzes the thermodynamic stability of these alcohols, specifically their propensity to undergo spontaneous cyclization (Prins-type) or dehydration.[1] We provide a self-validating framework for synthesizing, handling, and assessing the stability of these high-value intermediates.

Part 1: Theoretical Framework

The Thorpe-Ingold Effect (Gem-Dialkyl Effect)[2][3][4]

The thermodynamic stability of gem-dimethyl homoallylic alcohols cannot be understood without the Thorpe-Ingold effect. In a standard polymethylene chain, the bond angle is approximately 112°.[1] When a methylene group is replaced by a gem-dimethyl group, steric repulsion between the methyl groups compresses the internal bond angle (

This "angle compression" forces the external groups (the hydroxyl and the alkene) closer together.[2]

-

Entropic Contribution (

): The gem-dimethyl group restricts the rotation of the carbon chain, reducing the number of unproductive rotamers. The molecule spends more time in a "reactive" conformation (syn-clinal). -

Enthalpic Contribution (

): In the cyclic product (e.g., tetrahydrofuran or tetrahydropyran), the gem-dimethyl group often relieves transannular strain compared to the open chain.[1]

Consequently, while the alcohol is isolable, it is thermodynamically poised toward cyclization.[1] Under acidic conditions, the equilibrium constant (

Figure 1: Visualizing the Thorpe-Ingold Effect. The gem-dimethyl group pre-organizes the molecule, lowering the activation entropy for cyclization.

Part 2: Synthesis and Stability Protocols

Synthesis of gem-Dimethyl Homoallylic Alcohols

To study the stability, one must first access high-purity material. The most robust method involves the Barbier-type allylation of ketones or aldehydes. This method is preferred over Grignard reagents due to higher tolerance for functional groups and moisture.

Protocol: Zinc-Mediated Allylation [3]

-

Target: Synthesis of 2,2-dimethyl-1-phenylbut-3-en-1-ol.

-

Reagents: Benzaldehyde (1.0 eq), 3-bromo-2-methylpropene (1.2 eq), Activated Zinc dust (1.5 eq), THF/Sat. NH4Cl (1:1).[1]

Step-by-Step Workflow:

-

Activation: Activate Zinc dust by washing with 1M HCl, then water, ethanol, and ether; dry under vacuum.[1]

-

Initiation: In a flame-dried flask under Argon, suspend Zn in dry THF. Add 5% of the bromide to initiate (exotherm check).

-

Addition: Add the aldehyde and the remaining bromide dropwise at 0°C.

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1]

-

Quench: Critical Step. Quench with saturated NH4Cl at 0°C. Do not use strong acid (HCl), as this will trigger the Thorpe-Ingold assisted cyclization immediately.[1]

-

Purification: Extract with diethyl ether. Flash chromatography on silica gel (neutralized with 1% Et3N) is mandatory to prevent acid-catalyzed rearrangement on the column.

Stability Assessment Protocol (The Acid Stress Test)

Because these alcohols are prone to Prins-type cyclization, "stability" is defined by the resistance to acid-catalyzed ring closure.

Experimental Setup:

-

Dissolve 50 mg of the alcohol in 0.6 mL CDCl3 (NMR tube).

-

Acquire a T=0 1H NMR spectrum.

-

Add 1.0 eq of Trifluoroacetic Acid (TFA) or p-TsOH (catalytic).[1]

-

Monitor the disappearance of the alkene signals (

5.0–6.0 ppm) and the appearance of cyclic ether signals over time (T=5m, 15m, 1h, 24h).

Data Interpretation:

-

High Stability: <5% cyclization after 24h (indicates high barrier).[1]

-

Low Stability: >50% cyclization within 1h (indicates strong Thorpe-Ingold driving force).[1]

Part 3: Thermodynamic Equilibrium & Reactivity

The gem-dimethyl homoallylic alcohol exists in equilibrium with its cyclic isomers (tetrahydrofurans/pyrans) under acidic conditions. This is the Prins Cyclization manifold.

Comparative Thermodynamic Data

The following table illustrates the impact of the gem-dimethyl group on cyclization rates and equilibrium constants relative to unsubstituted analogs.

| Substrate Type | Substituent ( | Relative Cyclization Rate ( | Equilibrium Constant ( | Dominant Product |

| Unsubstituted | -H, -H | 1.0 | ~10–50 | Mixture (Open/Cyclic) |

| Mono-methyl | -H, -CH3 | ~3.5 | >100 | Cyclic Ether |

| gem-Dimethyl | -CH3, -CH3 | ~250 | >1000 | Exclusively Cyclic |

Note: Data derived from classic lactonization and etherification kinetic studies (e.g., interaction of 3-hydroxy acids).[1]

Mechanism of Instability (Cyclization Pathway)

The alcohol acts as a nucleophile attacking the protonated aldehyde (in a Prins reaction) or its own double bond (intramolecular hydroalkoxylation).[1]

Figure 2: The Thermodynamic Sink. Under acidic catalysis, the open-chain alcohol rapidly converts to the cyclic ether, driven by the relief of steric strain and favorable entropy.

Part 4: Strategic Implications for Drug Design

When incorporating a gem-dimethyl homoallylic alcohol motif into a drug candidate (e.g., as a transition state mimic or a scaffold linker), researchers must accept two realities:

-

Storage Instability: The compound will degrade to the cyclic ether if exposed to trace acids in excipients or solvents.

-

Mitigation: Store as a solid dispersion with a basic stabilizer (e.g., meglumine) or protect the alcohol as an ester/silylether until the final step.[1]

-

-

Metabolic Fate: In vivo, the acidic environment of the stomach (pH 1.5–3.5) or enzymatic pathways may trigger spontaneous cyclization, altering the pharmacophore.[1]

-

Validation: Perform a simulated gastric fluid (SGF) stability assay early in the lead optimization phase.

-

Authoritative References

-

The Thorpe-Ingold Effect (Classic Foundation): Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1] The formation and stability of spiro-compounds. J. Chem. Soc., Trans., 107, 1080-1106.[1]

-

Gem-Dimethyl Effect in Synthesis: Jung, M. E., & Piizzi, G. (2005).[1][2] gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766.[1] [1]

-

Prins Cyclization Thermodynamics: Miranda, L. S. M., et al. (2013).[1] Iodine-Catalyzed Prins Cyclization of Homoallylic Alcohols and Aldehydes.[4] Molecules, 18(9), 11489–11506.[1] [1]

-

Conformational Analysis: Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds.[5] Wiley-Interscience. (Standard Text for Conformational Analysis).

-

Synthesis Protocol (Barbier): Wang, J.-X., et al. (2005).[1][3] Zinc-Mediated Barbier-Type Reaction of Carbonyl Compounds.[3] Synthesis, 2669-2672.[1][3]

Sources

- 1. Iodine-Catalyzed Prins Cyclization of Homoallylic Alcohols and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. books.lucp.net [books.lucp.net]

- 3. Homoallylic alcohol synthesis by 1,2-addition or C-C coupling [organic-chemistry.org]

- 4. Iodine-catalyzed prins cyclization of homoallylic alcohols and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

Technical Guide: Molecular Weight & Formula Analysis of CAS 4383-05-5

Compound: 2-Hydroxy-3-methoxybenzyl alcohol (o-Vanillyl Alcohol) Document Type: Technical Standardization Protocol Version: 1.0

Executive Summary

This technical guide provides a rigorous framework for the structural validation and molecular weight analysis of CAS 4383-05-5 (2-Hydroxy-3-methoxybenzyl alcohol). As a critical intermediate in the synthesis of vanilloid-based pharmaceuticals and fine chemicals, the precise characterization of this molecule is essential for maintaining stoichiometric integrity in downstream API (Active Pharmaceutical Ingredient) production.

This document outlines the theoretical physicochemical properties, details the fragmentation mechanisms observed in mass spectrometry, and establishes a standard operating procedure (SOP) for NMR-based structural confirmation.

Chemical Identity & Physicochemical Properties[1][2][3][4]

CAS 4383-05-5 is chemically distinct due to its tri-substituted benzene ring pattern, featuring a hydroxymethyl group, a phenolic hydroxyl, and a methoxy group. This specific substitution pattern (1,2,3-substitution) imparts unique electronic properties that influence its ionization in mass spectrometry and chemical shifts in NMR.

Nomenclature and Identifiers

| Property | Specification |

| IUPAC Name | 2-Hydroxy-3-methoxybenzyl alcohol |

| Common Synonyms | o-Vanillyl alcohol; 2-(Hydroxymethyl)-6-methoxyphenol |

| CAS Number | 4383-05-5 |

| SMILES | COc1cccc(CO)c1O |

| Molecular Formula | C₈H₁₀O₃ |

Molecular Weight Analysis

For high-precision applications (e.g., HRMS), distinction between average and monoisotopic mass is critical.

| Mass Type | Value (Da) | Significance |

| Average Molecular Weight | 154.163 | Used for molarity calculations in bulk synthesis. |

| Monoisotopic Mass | 154.06299 | Used for identification in High-Resolution Mass Spectrometry (HRMS). |

| Exact Mass | 154.06 | Base peak validation target. |

Analytical Strategy: Mass Spectrometry (MS)[3][7][8]

Ionization & Fragmentation Logic

In drug development workflows, Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for ID verification. CAS 4383-05-5 exhibits specific ionization behaviors due to the phenolic moiety.

-

Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-) is often preferred due to the acidic phenolic proton, yielding a stable

ion. However, Positive Mode (ESI+) can be used if adducts (e.g., -

Key Fragmentation Pathway:

-

Loss of Water (18 Da): The benzylic alcohol is prone to dehydration, especially under collision-induced dissociation (CID), forming a reactive quinone methide-like cation (in ESI+) or a stabilized radical anion.

-

Loss of Methyl Radical (15 Da): Characteristic of methoxy-substituted aromatics.

-

MS Data Interpretation Table

| Ion (m/z) | Species | Interpretation |

| 153.05 | Deprotonated molecular ion (Negative Mode Base Peak). | |

| 155.07 | Protonated molecular ion (Positive Mode). | |

| 177.05 | Sodium adduct (Common in unbuffered mobile phases). | |

| 137.06 | Dehydration product (Benzylic carbocation stabilization). |

Visualization: MS Fragmentation Pathway

The following diagram illustrates the logical fragmentation steps expected during MS/MS analysis.

Figure 1: Predicted ESI fragmentation pathways for CAS 4383-05-5 showing primary ionization states and neutral losses.

Structural Confirmation: NMR Spectroscopy[8]

Nuclear Magnetic Resonance (NMR) provides the definitive structural proof required for regulatory filing. The 1,2,3-substitution pattern of the benzene ring creates a distinct splitting pattern.

1H NMR Protocol (400 MHz, DMSO-d6)

Solvent Choice: DMSO-d6 is recommended over CDCl3 to clearly observe the exchangeable phenolic and alcoholic protons, which often broaden or disappear in chloroform.

Expected Signals:

-

Aromatic Region (6.7 - 7.0 ppm):

-

The 1,2,3-substitution leaves three adjacent protons (H4, H5, H6).

-

Expect a Multiplet or a pattern of Doublet-Triplet-Doublet (or overlapping multiplets) corresponding to the ABC spin system.

-

-

Benzylic Protons (~4.5 ppm):

-

A distinct Doublet (if coupling to OH) or Singlet (if OH is exchanged). In dry DMSO, it appears as a doublet (

Hz).

-

-

Methoxy Group (~3.8 ppm):

-

A strong, sharp Singlet integrating to 3 protons.

-

-

Hydroxyl Protons:

-

Phenolic OH (~8.5 - 9.0 ppm): Singlet (broad).

-

Alcoholic OH (~4.8 - 5.0 ppm): Triplet (coupled to benzylic CH2).

-

13C NMR Assignments

| Carbon Type | Approx. Shift (ppm) | Assignment Logic |

| C-OH (Phenolic) | 146 - 148 | Deshielded by direct oxygen attachment. |

| C-OMe | 146 - 148 | Deshielded by methoxy oxygen. |

| C-CH2OH | 128 - 130 | Ipso carbon attached to hydroxymethyl. |

| Aromatic CH | 110 - 125 | Remaining ring carbons. |

| Benzylic CH2 | 55 - 60 | Typical region for benzylic alcohols. |

| Methoxy CH3 | 55 - 56 | Typical region for methoxy carbons. |

Experimental Protocols

Protocol: Purity Determination via HPLC

To ensure the molecular weight analysis reflects the target compound and not impurities (e.g., unreduced o-Vanillin), use the following method.

Reagents:

-

Acetonitrile (HPLC Grade)

-

Water (Milli-Q)

-

Formic Acid (0.1%)

Method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase: Gradient elution.

-

A: Water + 0.1% Formic Acid

-

B: Acetonitrile

-

Gradient: 5% B to 95% B over 10 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm (Phenolic absorption).

-

Sample Prep: Dissolve 1 mg of CAS 4383-05-5 in 1 mL of 50:50 Water:Acetonitrile.

Protocol: Sample Preparation for Mass Spectrometry

Objective: Verify Molecular Ion (154 Da).

-

Stock Solution: Prepare a 1 mg/mL stock in Methanol.

-

Working Solution: Dilute stock 1:100 with 50% Methanol/Water + 0.1% Formic Acid (for ESI+) or 5 mM Ammonium Acetate (for ESI-).

-

Injection: Direct infusion at 10 µL/min into the MS source.

Synthesis & Impurity Context

Understanding the origin of CAS 4383-05-5 aids in troubleshooting analysis. It is typically synthesized via the Sodium Borohydride (NaBH4) reduction of o-Vanillin .

Common Impurities:

-

o-Vanillin (Starting Material): MW 152.15. Look for a peak at 152 in MS and a distinct aldehyde proton (~10 ppm) in NMR.

-

Over-reduction products: Rare, but potential hydrogenolysis of the benzylic alcohol.

Figure 2: Synthesis pathway highlighting the origin of the primary impurity (o-Vanillin).

References

-

Fisher Scientific. (n.d.). 2-Hydroxy-3-methoxybenzyl Alcohol 98.0%. Retrieved from

-

Sigma-Aldrich. (n.d.). 2-Hydroxy-3-methoxybenzyl alcohol.[1][2][3][4] Retrieved from

-

National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 78088, 2-Hydroxy-3-methoxybenzyl alcohol. Retrieved from

-

ChemicalBook. (n.d.). CAS 4383-05-5 DataBase. Retrieved from

Sources

Introduction: The Modular Blueprint of Nature's Volatile Alcohols

Dimethyl-substituted alkenols represent a significant subclass of terpenoids, a vast and structurally diverse family of natural products. These compounds are defined by their isoprenoid backbone, characterized by repeating five-carbon (C5) units with dimethyl substitutions, and the presence of both a carbon-carbon double bond (alkene) and a hydroxyl group (alcohol). Their applications are extensive, ranging from high-value pharmaceuticals and agrochemicals to fragrances and biofuels.

Understanding the biosynthesis of these molecules is paramount for researchers in drug discovery and metabolic engineering. Nature employs an elegant and modular strategy for their construction. This guide delineates this strategy, breaking down the core enzymatic steps from central metabolism to the final functionalized product. We will explore the fundamental precursor pathways, the enzymes responsible for chain elongation and scaffold generation, and the critical role of oxygenases in creating the final alkenol. This narrative is grounded in established biochemical principles and supported by field-proven methodologies for pathway elucidation and characterization.

Chapter 1: The Genesis of Isoprenoid Chemistry - The Universal C5 Building Blocks

All of the more than 80,000 known terpenoids, including dimethyl-substituted alkenols, are synthesized from two simple five-carbon precursors: Isopentenyl Pyrophosphate (IPP) and its isomer, Dimethylallyl Pyrophosphate (DMAPP) .[1][2][3] These molecules are the fundamental building blocks of all isoprenoid structures. The conversion of the less reactive IPP into the potent electrophile DMAPP is a critical activation step catalyzed by the enzyme IPP Isomerase (IDI) .[1][4] This isomerization establishes the chemical reactivity required for the subsequent chain-elongation reactions that form the backbone of all terpenoid compounds.

Chapter 2: The Two Foundational Pathways to C5 Precursors

Organisms have evolved two distinct and highly conserved biosynthetic routes to produce IPP and DMAPP: the Mevalonate (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway. The presence of one or both pathways is a key differentiator across the domains of life.[5][6]

The Mevalonate (MVA) Pathway

The MVA pathway is the canonical route for isoprenoid biosynthesis in eukaryotes (including animals and fungi), archaea, and the cytoplasm of plants.[7][8][9] It begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[10] The subsequent reduction of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase, is the rate-limiting and primary regulatory step of this pathway.[7] This is famously the target of statin drugs. A series of ATP-dependent phosphorylation and decarboxylation reactions then converts mevalonate into IPP.[9][10]

Caption: The Mevalonate (MVA) Pathway from Acetyl-CoA to IPP.

The Methylerythritol Phosphate (MEP) Pathway

The MEP pathway, also known as the non-mevalonate pathway, is essential in most bacteria, apicomplexan parasites, and the plastids of plants and algae.[1][6][11] It starts from the central metabolites pyruvate and D-glyceraldehyde 3-phosphate.[6] The initial condensation of these precursors forms 1-deoxy-D-xylulose 5-phosphate (DXP), which is then rearranged and reduced to methylerythritol 4-phosphate (MEP).[6] A series of subsequent enzymatic steps, involving CTP-dependent activation, phosphorylation, cyclization, and a final two-step reduction, ultimately yields both IPP and DMAPP.[12] The enzyme DXP reductoisomerase (DXR), which catalyzes the second step, is a key regulatory point and a target for drug development, including the antibiotic fosmidomycin.[11]

Caption: The Methylerythritol Phosphate (MEP) Pathway.

Chapter 3: Assembling the Carbon Backbone: Prenyltransferases

Once IPP and DMAPP are synthesized, prenyltransferases (also known as prenyl diphosphate synthases) catalyze the sequential, head-to-tail condensation of IPP molecules onto an allylic pyrophosphate acceptor, starting with DMAPP.[2][13] This chain-elongation process is Mg²⁺-dependent and generates linear isoprenoid diphosphates of varying lengths.[2] The final chain length is precisely controlled by the architecture of the enzyme's active site pocket.[2]

The key products of these enzymes serve as the direct substrates for the next stage of biosynthesis:

-

Geranyl Pyrophosphate (GPP, C10): Formed from one molecule of DMAPP and one of IPP. It is the precursor to monoterpenoids.[13]

-

Farnesyl Pyrophosphate (FPP, C15): Formed from GPP and one molecule of IPP. It is the precursor to sesquiterpenoids and triterpenoids.[13]

-

Geranylgeranyl Pyrophosphate (GGPP, C20): Formed from FPP and one molecule of IPP. It is the precursor to diterpenoids and tetraterpenoids.[13][14]

| Enzyme Class | Substrates | Product (Precursor for) | Reference |

| Geranyl Diphosphate Synthase (GPPS) | DMAPP + 1x IPP | Geranyl Diphosphate (GPP, C10) (Monoterpenoids) | [13] |

| Farnesyl Diphosphate Synthase (FPPS) | DMAPP + 2x IPP | Farnesyl Diphosphate (FPP, C15) (Sesquiterpenoids) | [13] |

| Geranylgeranyl Diphosphate Synthase (GGPPS) | DMAPP + 3x IPP | Geranylgeranyl Diphosphate (GGPP, C20) (Diterpenoids) | [13] |

Chapter 4: Forging the Alkene Scaffold: Terpene Synthases (TPS)

The remarkable structural diversity of terpenoids is primarily generated by the action of Terpene Synthases (TPS) , also called terpene cyclases.[14][15] These enzymes are masterful catalysts, converting the linear, achiral GPP, FPP, or GGPP precursors into complex cyclic and acyclic hydrocarbon scaffolds (the "alkenes").[15][16]

The causality behind their function lies in a fascinating carbocation-driven reaction cascade.[15] The process is initiated by the ionization of the diphosphate group from the substrate, which generates a highly reactive allylic carbocation.[15] This carbocation is then guided through a series of intramolecular cyclizations, hydride shifts, and rearrangements within the confines of the enzyme's active site.[17] The precise shape and electrostatic environment of the active site template the folding of the substrate and stabilize specific carbocation intermediates, ultimately dictating the final, stereo- and regio-specific alkene product.[17][18] A single TPS can often produce multiple products from a single substrate, though typically one major product predominates.[18]

Chapter 5: The Final Functionalization: Hydroxylation by Cytochrome P450s

To complete the biosynthesis of a dimethyl-substituted alkenol, the hydrocarbon scaffold generated by a TPS must be hydroxylated. This crucial oxidation step is predominantly catalyzed by Cytochrome P450 monooxygenases (CYPs) .[19][20][21] CYPs are heme-thiolate enzymes that perform highly specific oxidations on a vast array of substrates.[21]

In terpenoid biosynthesis, their key function is to introduce molecular oxygen into non-activated C-H bonds, converting an alkene into an alkenol.[19][22] This reaction not only adds the defining hydroxyl functional group but also significantly increases the compound's solubility and provides a chemical handle for further modifications, such as glycosylation or esterification.[20] The specific CYP enzyme determines which carbon on the terpene backbone is hydroxylated, adding another layer of chemical diversity to the final products.[21]

Chapter 6: Methodologies for Pathway Elucidation and Characterization

The identification and functional characterization of the genes and enzymes involved in these pathways are central to their study and exploitation. The following workflow and protocols represent a standard, self-validating approach in the field.

Sources

- 1. Isopentenyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 2. Engineering the prenyltransferase domain of a bifunctional assembly-line terpene synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Crystal structure of isopentenyl diphosphate:dimethylallyl diphosphate isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The mevalonate pathway of isoprenoid biosynthesis supports metabolic flexibility in Mycobacterium marinum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mevalonate pathway - Wikipedia [en.wikipedia.org]

- 8. journals.asm.org [journals.asm.org]

- 9. ENZYMES OF THE MEVALONATE PATHWAY OF ISOPRENOID BIOSYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Mevalonate Pathway: Central Hub of Cholesterol Metabolism, Isoprenoid Biosynthesis, and Disease Mechanisms - MetwareBio [metwarebio.com]

- 11. Non-mevalonate pathway - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Study of Terpenoid Synthesis and Prenyltransferase in Roots of Rehmannia glutinosa Based on iTRAQ Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Giant Step for Terpene Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Terpene synthases in disguise: enzymology, structure, and opportunities of non-canonical terpene synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. academic.oup.com [academic.oup.com]

- 19. Terpene hydroxylation with microbial cytochrome P450 monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cytochrome P450-Induced Backbone Rearrangements in Terpene Biosynthesis of Plants [mdpi.com]

- 21. BJOC - Cytochrome P450 monooxygenase-mediated tailoring of triterpenoids and steroids in plants [beilstein-journals.org]

- 22. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: A Strategic Synthesis of Pyrethroids via 2,2-Dimethylbut-3-en-1-ol

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: Reimagining Pyrethroid Synthesis

Pyrethroids represent a cornerstone of modern crop protection and public health, acting as synthetic analogs of the naturally occurring insecticides known as pyrethrins.[1] Their potent neurotoxicity in insects, combined with low mammalian toxicity, has made them indispensable.[2] The relentless demand for these compounds necessitates the development of efficient, scalable, and versatile synthetic routes.[3] While numerous strategies exist for constructing the characteristic cyclopropanecarboxylic acid core (chrysanthemic acid and its derivatives), many rely on classical methods that can be hazardous or offer limited flexibility.[4]

This guide presents a modern, strategic approach to pyrethroid synthesis commencing from 2,2-dimethylbut-3-en-1-ol . This readily accessible tertiary allylic alcohol serves as an ideal starting point, embedding the crucial gem-dimethyl and vinyl functionalities that form the heart of the chrysanthemic acid moiety. The pathway unfolds over a logical four-stage sequence:

-

Synthesis of the Key Allylic Alcohol Intermediate.

-

Johnson-Claisen Rearrangement for Strategic Carbon-Carbon Bond Formation.

-

Rhodium-Catalyzed Intramolecular Cyclopropanation to Forge the Core Ring Structure.

-

Final Esterification to Assemble the Active Pyrethroid Insecticide.

This document provides both the theoretical underpinnings and detailed experimental protocols for each stage, offering researchers a robust framework for the synthesis and derivatization of this vital class of molecules.

Section 1: Synthesis of the Starting Material: 2,2-Dimethylbut-3-en-1-ol

Causality and Strategic Importance

The selection of 2,2-dimethylbut-3-en-1-ol as the entry point is a deliberate strategic choice. This molecule is not merely a convenient precursor; it is a carefully chosen building block that simplifies the assembly of the complex pyrethroid acid. The tertiary alcohol provides the quaternary carbon atom bearing the gem-dimethyl groups, a structural feature essential for the insecticidal activity of many pyrethroids. Its vinyl group is the key handle for the subsequent rearrangement and cyclopropanation reactions.

A reliable method for its preparation is the Grignard reaction, where a vinyl nucleophile attacks an appropriately substituted carbonyl compound. The protocol below details the synthesis from isobutyraldehyde and vinylmagnesium bromide, a standard and high-yielding organometallic addition.[5]

Protocol 1: Grignard Synthesis of 2,2-Dimethylbut-3-en-1-ol

This protocol describes the addition of vinylmagnesium bromide to isobutyraldehyde to yield the target tertiary allylic alcohol.

Materials & Reagents Data

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |

| Magnesium Turnings | Mg | 24.31 | 1.2 | User-defined |

| Vinyl Bromide | C₂H₃Br | 106.95 | 1.2 | User-defined |

| Isobutyraldehyde | C₄H₈O | 72.11 | 1.0 | User-defined |

| Anhydrous THF | C₄H₈O | 72.11 | - | Solvent |

| Saturated NH₄Cl | NH₄Cl | 53.49 | - | Quenching |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | Drying Agent |

Step-by-Step Methodology:

-

Grignard Reagent Preparation:

-

To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).

-

Add a small volume of anhydrous tetrahydrofuran (THF) to cover the magnesium, along with a single crystal of iodine to initiate the reaction.

-

Slowly add a solution of vinyl bromide (1.2 eq) in anhydrous THF via the dropping funnel. Maintain a gentle reflux. The disappearance of the magnesium and the formation of a cloudy grey solution indicates the formation of vinylmagnesium bromide.

-

-

Addition Reaction:

-

Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

Slowly add a solution of isobutyraldehyde (1.0 eq) in anhydrous THF via the dropping funnel, maintaining the temperature below 10 °C. The causality here is critical: slow, cold addition prevents side reactions and uncontrolled exotherms.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture back to 0 °C and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This acidic work-up protonates the alkoxide and dissolves the magnesium salts.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure 2,2-dimethylbut-3-en-1-ol.

-

Section 2: Chain Elongation via Johnson-Claisen Rearrangement

Mechanistic Insight: A Powerful C-C Bond Formation

The Johnson-Claisen rearrangement is a highly reliable[4][4]-sigmatropic rearrangement that converts an allylic alcohol into a γ,δ-unsaturated ester. This reaction is pivotal as it extends the carbon backbone by two atoms and installs the diene functionality required for the subsequent cyclopropanation. The reaction proceeds by heating the allylic alcohol with an orthoester (e.g., triethyl orthoacetate) and a catalytic amount of a weak acid. An intermediate ketene acetal is formed in situ, which then undergoes the concerted rearrangement, driven by the formation of a thermodynamically stable carbonyl group.

Sources

Application Note: Strategic Protection of the Hydroxyl Group in 2,2-Dimethylbut-3-en-1-ol

Executive Summary

This guide addresses the specific challenges associated with protecting the hydroxyl group of 2,2-Dimethylbut-3-en-1-ol . While seemingly a simple primary alcohol, this molecule presents a classic "neopentyl" steric problem. The gem-dimethyl group at the

Successful protection requires protocols that bypass standard

-

Silylation: Utilizing highly electrophilic triflates (TBSOTf) to overcome steric barriers.

-

Etherification: Leveraging acid-catalyzed imidate chemistry (PMB-protection) to avoid sluggish Williamson ether synthesis.[1]

-

Esterification: High-force acylation for base-stable protection.[1]

Strategic Analysis: The Neopentyl Challenge

Before selecting a reagent, one must understand the substrate's geometry. 2,2-Dimethylbut-3-en-1-ol possesses a primary hydroxyl group, but it is attached to a quaternary carbon.[1]

-

The Kinetic Barrier: In a standard protection reaction (e.g., using TBDMSCl), the alcohol acts as a nucleophile attacking the silicon. The adjacent gem-dimethyl groups sterically crowd the transition state, effectively shielding the oxygen.[1] Standard conditions (TBSCl/Imidazole) often result in incomplete conversion or require excessive heating, which endangers the terminal alkene.

-

The Alkene Sensitivity: The terminal vinyl group is sensitive to radical conditions and strong hydrogenation catalysts.[1] Protection strategies must preserve this moiety for future functionalization (e.g., olefin metathesis or hydroboration).

Decision Matrix: Selecting the Right Group

Use the following logic flow to determine the optimal protecting group for your specific downstream chemistry.

Figure 1: Strategic decision tree for selecting protection conditions based on subsequent reaction requirements.

Protocol A: Silylation (The Kinetic Solution)[1]

Target Group: tert-Butyldimethylsilyl (TBS) Ether Challenge: Standard TBSCl reacts too slowly due to the neopentyl steric hindrance.[1] Solution: Use TBSOTf (tert-butyldimethylsilyl trifluoromethanesulfonate) .[1] The triflate is a significantly better leaving group than chloride, creating a highly electrophilic silyl species that forces the reaction to completion even on hindered substrates.[1]

Materials

-

Substrate: 2,2-Dimethylbut-3-en-1-ol (1.0 equiv)

-

Reagent: TBSOTf (1.2 equiv) [Handle under inert atmosphere]

-

Base: 2,6-Lutidine (1.5 equiv) [Non-nucleophilic base prevents side reactions]

-

Solvent: Dichloromethane (DCM), anhydrous

-

Quench: Saturated aqueous NaHCO3

Step-by-Step Protocol

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Solvation: Dissolve 2,2-Dimethylbut-3-en-1-ol (10 mmol) in anhydrous DCM (30 mL). Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add 2,6-Lutidine (15 mmol, 1.75 mL) via syringe. Stir for 5 minutes.

-

Active Species Addition: Dropwise, add TBSOTf (12 mmol, 2.75 mL) over 10 minutes. Caution: Exothermic.[1]

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

-

Checkpoint: Monitor by TLC (Hexanes/EtOAc 9:1). The starting material (

) should disappear, replaced by the less polar silyl ether (

-

-

Workup: Quench by pouring into saturated aqueous NaHCO3 (50 mL). Extract with DCM (

mL). -

Purification: Dry combined organics over

, filter, and concentrate. Purify via flash column chromatography (100% Hexanes

Why this works: The high electrophilicity of the silyl triflate compensates for the poor nucleophilicity of the hindered alcohol.[1]

Protocol B: PMB Protection (The Acid-Catalyzed Bypass)[1]

Target Group: p-Methoxybenzyl (PMB) Ether Challenge: Williamson ether synthesis (NaH + PMBCl) is sluggish because the neopentyl alkoxide is a poor nucleophile.[1] Solution: Use PMB-Trichloroacetimidate under acidic catalysis.[1][2] This mechanism relies on the formation of a reactive carbocation-like intermediate from the reagent, which attacks the alcohol, rather than the alcohol attacking a halide.[1]

Materials

-

Substrate: 2,2-Dimethylbut-3-en-1-ol (1.0 equiv)

-

Reagent: 4-Methoxybenzyl-2,2,2-trichloroacetimidate (1.2 equiv)[1]

-

Catalyst: Camphorsulfonic acid (CSA) or PPTS (0.1 equiv)

-

Solvent: DCM or Toluene

Step-by-Step Protocol

-

Setup: Dissolve the alcohol (10 mmol) in anhydrous DCM (40 mL) at room temperature.

-

Reagent Addition: Add 4-Methoxybenzyl-2,2,2-trichloroacetimidate (12 mmol).

-

Catalysis: Add catalytic CSA (1 mmol). The reaction typically proceeds at room temperature.[1][3]

-

Timeline: Stir for 12–18 hours.

-

Note: A white precipitate (trichloroacetamide) will form as the byproduct.

-

-

Workup: Filter off the precipitate.[1] Wash the filtrate with saturated NaHCO3 to neutralize the acid.[1]

-

Purification: Flash chromatography (Hexanes/EtOAc).

Comparative Performance Data

The following table summarizes expected outcomes based on the steric profile of the neopentyl system.

| Method | Reagents | Reaction Time | Yield (Est.) | Ease of Removal | Notes |

| Standard Silylation | TBSCl, Imidazole, DMF | 24–48 h | < 60% | High (TBAF) | Not Recommended. Too slow; requires heating which risks alkene migration.[1] |

| Activated Silylation | TBSOTf, 2,6-Lutidine | 2–4 h | > 90% | High (TBAF) | Preferred Method. Fast, clean, mild conditions. |

| Williamson Ether | PMBCl, NaH, THF | 12–24 h | 60–75% | Med (DDQ) | Harsh base may be incompatible with complex substrates. |

| Imidate Ether | PMB-Imidate, CSA | 12 h | 85–90% | Med (DDQ) | Best for Base-Sensitivity. Avoids strong bases entirely.[1] |

Mechanism of Action: Activated Silylation[1]

Understanding the mechanism clarifies why TBSOTf succeeds where TBSCl fails.[1] The triflate group renders the silicon center hyper-electrophilic, allowing the reaction to proceed despite the "neopentyl wall."[1]

Figure 2: Workflow for the silylation of hindered alcohols using triflates.

References

-

Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[1][4] Journal of the American Chemical Society, 94(17), 6190–6191.

-

Corey, E. J., Cho, H., Rücker, C., & Hua, D. H. (1980). Studies with trialkylsilyltriflates: new syntheses and applications. Tetrahedron Letters, 22(4), 3455–3458.

-

Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.[5]

-

Rai, A. N., & Basu, A. (2005). 4-Methoxybenzyl 2,2,2-trichloroacetimidate.[1] Encyclopedia of Reagents for Organic Synthesis.

Sources

- 1. US4404410A - Process for preparing 2,3-dimethyl-2,3-butanediol - Google Patents [patents.google.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. 2,2-Dimethylbut-3-en-1-ol | C6H12O | CID 13087266 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Scalable Synthesis of 2,2-Dimethylbut-3-en-1-ol from Isobutyraldehyde

Introduction: Strategic Importance of 2,2-Dimethylbut-3-en-1-ol

2,2-Dimethylbut-3-en-1-ol is a valuable unsaturated alcohol that serves as a key building block in the synthesis of a variety of fine chemicals, pharmaceuticals, and specialty polymers. Its unique structural motif, featuring a neopentyl group adjacent to a vinyl moiety, imparts desirable properties such as thermal stability and controlled reactivity in subsequent transformations. The scalable and economically viable synthesis of this compound is of significant interest to researchers and professionals in drug development and materials science.

This comprehensive guide details a robust and scalable three-step synthetic route starting from readily available isobutyraldehyde. The described methodology is designed for high yield and purity, with a focus on process scalability and safety. Each step is accompanied by a detailed protocol, an explanation of the underlying chemical principles, and critical process parameters for successful implementation in a laboratory or pilot-plant setting.

Synthetic Strategy Overview: A Three-Step Approach

The synthesis of 2,2-Dimethylbut-3-en-1-ol from isobutyraldehyde is most effectively achieved through a three-step sequence:

-

Aldol Condensation: A base-catalyzed aldol condensation of isobutyraldehyde with formaldehyde to produce 2,2-dimethyl-3-hydroxypropanal (hydroxypivaldehyde).

-

Hydrogenation: The subsequent reduction of hydroxypivaldehyde to the stable intermediate, 2,2-dimethyl-1,3-propanediol (neopentyl glycol).

-

Selective Dehydration: The crucial and selective mono-dehydration of neopentyl glycol to afford the target molecule, 2,2-Dimethylbut-3-en-1-ol.

This strategic pathway is chosen for its reliance on well-established and scalable reaction classes, ensuring high overall yield and minimizing the formation of intractable byproducts.

Part 1: Synthesis of 2,2-Dimethyl-1,3-propanediol (Neopentyl Glycol)

The initial two steps of the synthesis focus on the reliable and high-yield production of the key intermediate, neopentyl glycol.

Step 1: Aldol Condensation of Isobutyraldehyde and Formaldehyde

The synthesis commences with a crossed aldol condensation between isobutyraldehyde and formaldehyde. Isobutyraldehyde, possessing an enolizable α-hydrogen, acts as the nucleophile, while formaldehyde, lacking α-hydrogens, serves as the electrophile. This reaction is typically catalyzed by a tertiary amine, such as triethylamine, to afford 2,2-dimethyl-3-hydroxypropanal.

Causality of Experimental Choices:

-

Catalyst: A tertiary amine is employed as a catalyst to promote the enolization of isobutyraldehyde without leading to self-condensation of formaldehyde (Cannizzaro reaction), which would occur under strongly basic conditions.

-

Temperature Control: The reaction is exothermic and maintaining the temperature within the specified range is critical to prevent side reactions and ensure high selectivity towards the desired aldol adduct.

Protocol 1: Synthesis of 2,2-Dimethyl-3-hydroxypropanal

-

Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, a thermocouple, a condenser, and two addition funnels. The reactor should be purged with an inert gas (e.g., nitrogen).

-

Reagent Charging: Charge the reactor with isobutyraldehyde (1.0 equivalent).

-

Catalyst Addition: To one of the addition funnels, add triethylamine (0.1 equivalents).

-

Formaldehyde Addition: To the second addition funnel, add a 37% aqueous solution of formaldehyde (1.1 equivalents).

-

Reaction Initiation: Begin stirring and slowly add the triethylamine to the isobutyraldehyde while maintaining the temperature at 20-25°C.

-

Controlled Addition: After the catalyst addition, add the formaldehyde solution dropwise over a period of 2-3 hours, ensuring the reaction temperature does not exceed 40°C. Cooling may be required.

-

Reaction Completion: After the addition is complete, continue to stir the mixture at 40°C for an additional 1-2 hours until reaction completion is confirmed by a suitable analytical method (e.g., GC-MS).

-

Work-up: The resulting solution of 2,2-dimethyl-3-hydroxypropanal is typically used directly in the next step without purification.

Step 2: Hydrogenation of 2,2-Dimethyl-3-hydroxypropanal

The crude hydroxypivaldehyde from the previous step is then hydrogenated to the corresponding diol, neopentyl glycol. This reduction is carried out using a heterogeneous catalyst under a hydrogen atmosphere.

Causality of Experimental Choices:

-

Catalyst: A robust hydrogenation catalyst such as Raney Nickel or a supported noble metal catalyst (e.g., Ru/C, Pd/C) is used for efficient reduction of the aldehyde functionality.

-

Pressure and Temperature: The reaction is performed under elevated pressure and temperature to ensure a reasonable reaction rate and complete conversion.

Protocol 2: Synthesis of 2,2-Dimethyl-1,3-propanediol (Neopentyl Glycol)

-

Reactor Setup: Transfer the crude 2,2-dimethyl-3-hydroxypropanal solution to a high-pressure autoclave equipped with a mechanical stirrer, a heating mantle, a thermocouple, and a gas inlet.

-

Catalyst Charging: Carefully add the hydrogenation catalyst (e.g., 5% Ru/C, 5-10 wt% of the aldehyde) to the reactor.

-

Pressurization: Seal the reactor and purge it several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (typically 30-50 bar).

-

Reaction Conditions: Begin stirring and heat the reactor to 100-150°C. Monitor the hydrogen uptake to follow the reaction progress.

-

Reaction Completion: Maintain the reaction at the set temperature and pressure until the hydrogen consumption ceases, indicating the completion of the reaction.

-

Work-up and Purification: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture to remove the catalyst. The resulting solution can be concentrated under reduced pressure, and the neopentyl glycol can be purified by distillation or recrystallization.

Part 2: Selective Mono-dehydration of Neopentyl Glycol

This final step is the most critical for achieving a high yield of the desired 2,2-Dimethylbut-3-en-1-ol. The selective removal of one molecule of water from the 1,3-diol must be achieved without promoting skeletal rearrangements or the formation of other byproducts. Gas-phase dehydration over a solid acid catalyst is a promising approach for this transformation.

Causality of Experimental Choices:

-

Catalyst: A solid acid catalyst with controlled acidity, such as modified zirconia or alumina, is proposed. These catalysts can provide the necessary active sites for dehydration while minimizing strong Brønsted acidity that could lead to carbocation rearrangements.

-

Gas-Phase Reaction: Performing the reaction in the gas phase at elevated temperatures allows for the continuous removal of the product and water, shifting the equilibrium towards the dehydrated product and minimizing side reactions.

Protocol 3: Synthesis of 2,2-Dimethylbut-3-en-1-ol

Note: This protocol is a generalized procedure based on the dehydration of similar diols and may require optimization for neopentyl glycol to maximize the selectivity for 2,2-Dimethylbut-3-en-1-ol.

-

Reactor Setup: The reaction is performed in a continuous-flow fixed-bed reactor system. This consists of a vaporizer, a preheater, a tubular reactor packed with the catalyst, a condenser, and a product collection system.

-

Catalyst Packing: Pack the tubular reactor with a solid acid catalyst (e.g., sulfated zirconia or γ-alumina).

-

System Preparation: Heat the vaporizer, preheater, and reactor to the desired temperatures. The reactor temperature is typically in the range of 250-400°C.

-

Reactant Feed: A solution of neopentyl glycol in a suitable solvent (e.g., water or a high-boiling point ether) is fed into the vaporizer using a syringe pump. An inert carrier gas (e.g., nitrogen) is also introduced.

-

Reaction: The vaporized reactant mixture passes through the preheater and then into the catalytic bed where the dehydration reaction occurs.

-

Product Collection: The product stream exiting the reactor is passed through a condenser to liquefy the products and unreacted starting material, which are then collected in a cooled trap.

-

Analysis and Purification: The collected liquid is analyzed by GC-MS and NMR to determine the conversion and selectivity. The target product, 2,2-Dimethylbut-3-en-1-ol, can be purified from the product mixture by fractional distillation.

Data Summary

| Step | Reaction | Key Reagents | Catalyst | Typical Conditions | Typical Yield |

| 1 | Aldol Condensation | Isobutyraldehyde, Formaldehyde | Triethylamine | 20-40°C, atmospheric pressure | >90% (crude) |

| 2 | Hydrogenation | 2,2-Dimethyl-3-hydroxypropanal, H₂ | Raney Ni or Ru/C | 100-150°C, 30-50 bar | >95% |

| 3 | Selective Dehydration | 2,2-Dimethyl-1,3-propanediol | Solid Acid (e.g., ZrO₂/SO₄²⁻) | 250-400°C, gas phase | Optimization Required |

Safety and Handling

-

Isobutyraldehyde and Formaldehyde: Both are volatile, flammable, and toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Hydrogenation: This reaction is performed under high pressure with a flammable gas. Ensure the autoclave is properly rated and maintained. Follow all safety protocols for high-pressure reactions.

-

High-Temperature Reactions: The dehydration step involves high temperatures. Use appropriate heating equipment and take precautions to prevent thermal burns.

References

-

[Stereoselective syntheses of 2-methyl-1,3-diol acetals via Re-catalyzed[1][2]-allylic alcohol transposition]([Link])

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Epoxidation of 2,2-Dimethylbut-3-en-1-ol

Welcome to the technical support center for the epoxidation of 2,2-Dimethylbut-3-en-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and successfully optimize your reaction conditions, with a particular focus on the critical parameter of reaction temperature.

Introduction: The Intricacies of Hindered Allylic Alcohol Epoxidation

2,2-Dimethylbut-3-en-1-ol presents a unique challenge in epoxidation reactions due to the steric hindrance imposed by the gem-dimethyl group adjacent to the alcohol. This structural feature can significantly influence reaction kinetics, selectivity, and the propensity for side reactions. The hydroxyl group, however, offers a powerful handle for directing the epoxidation, particularly in metal-catalyzed systems like the Sharpless-Katsuki or vanadium-catalyzed methods.[1][2] This guide will delve into the nuances of temperature optimization to help you navigate these effects and achieve high yields of the desired 2,2-dimethyl-3,4-epoxybutan-1-ol.

Troubleshooting Guide

This section addresses common problems encountered during the epoxidation of 2,2-Dimethylbut-3-en-1-ol, with a focus on temperature-related issues.

Issue 1: Low or No Conversion to the Epoxide

-

Question: I am observing very slow or no reaction, with the starting material remaining largely unconsumed. How can I improve the conversion rate?

-

Answer: Low conversion in the epoxidation of a sterically hindered substrate like 2,2-Dimethylbut-3-en-1-ol can stem from several factors, with reaction temperature playing a pivotal role.

-

Causality: Epoxidation reactions have an activation energy barrier that must be overcome. If the temperature is too low, the reaction may proceed impractically slowly or not at all. This is a classic example of kinetic control, where insufficient thermal energy is provided to reach the transition state.[3][4] While lower temperatures are often recommended to enhance selectivity, an excessively low temperature can stifle reactivity.

-

Troubleshooting Protocol:

-

Incremental Temperature Increase: Gradually increase the reaction temperature in 5-10°C increments. A modest increase can significantly enhance the reaction rate without necessarily promoting side reactions. For titanium-catalyzed epoxidations, a temperature of -20°C is a common starting point, but for hindered substrates, you may need to go up to 0°C or even slightly above.[5]

-

Catalyst and Reagent Check: Ensure your catalyst and oxidizing agent (e.g., tert-butyl hydroperoxide (TBHP), m-CPBA) are active. Degradation of these reagents is a common cause of reaction failure.

-

Solvent Choice: The choice of solvent can influence reaction rates. Ensure you are using a suitable, dry solvent (e.g., dichloromethane, toluene).

-

Reaction Time: For sterically hindered substrates, longer reaction times may be necessary. Monitor the reaction progress by TLC or GC to determine the optimal reaction time at a given temperature.

-

-

Issue 2: Poor Selectivity - Formation of Diol and Other Byproducts

-

Question: My reaction is producing a significant amount of a more polar byproduct, which I suspect is the diol, instead of the desired epoxide. How can I suppress this side reaction?

-

Answer: The formation of 1,2-diol via epoxide ring-opening is a common side reaction, especially at elevated temperatures or in the presence of acidic or basic impurities.[6][7]

-

Causality: The epoxide product is a strained three-membered ring and is susceptible to nucleophilic attack.[8] At higher temperatures, the rate of this secondary reaction can become competitive with the rate of epoxidation. Any acidic or basic species in the reaction mixture can catalyze this ring-opening. For instance, with m-CPBA, the meta-chlorobenzoic acid byproduct can promote diol formation.[9]

-

Troubleshooting Protocol:

-

Lower the Reaction Temperature: This is the most critical parameter to control. Running the reaction at a lower temperature (e.g., 0°C, -20°C, or even -40°C) will decrease the rate of the ring-opening reaction more significantly than the rate of epoxidation, thus favoring the desired kinetic product.[3][4]

-

Control of pH: If using a peroxy acid like m-CPBA, consider adding a buffer such as sodium bicarbonate to neutralize the acidic byproduct.

-

Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry. Water can act as a nucleophile for epoxide opening, especially under acidic or basic conditions.

-

Careful Workup: During the reaction workup, avoid strongly acidic or basic conditions that could promote ring-opening of the isolated epoxide.

-

-

Issue 3: Inconsistent Stereoselectivity

-

Question: I am performing an asymmetric epoxidation (e.g., Sharpless) and observing inconsistent or low enantiomeric excess (ee). How can temperature affect this?

-

Answer: The stereoselectivity of catalytic asymmetric epoxidations is highly dependent on the integrity and precise structure of the chiral catalyst-substrate complex. Temperature can influence the stability and dynamics of this complex.

-

Causality: The enantioselectivity in a Sharpless epoxidation arises from the rigid organization of the substrate, oxidant, and chiral ligand around the titanium center.[2][5] Higher temperatures can introduce greater conformational flexibility into this complex, potentially allowing for less selective reaction pathways to become accessible. This can lead to a decrease in the enantiomeric excess of the product.

-

Troubleshooting Protocol:

-

Maintain Low and Consistent Temperature: For Sharpless epoxidations, a temperature of -20°C is often optimal for achieving high enantioselectivity.[10] It is crucial to maintain a consistent temperature throughout the reaction.

-

Slow Addition of Oxidant: Adding the oxidizing agent (e.g., TBHP) slowly via a syringe pump helps to control the reaction exotherm and maintain a steady, low temperature.

-

Catalyst Integrity: Ensure the proper stoichiometry and quality of the catalyst components (titanium(IV) isopropoxide and diethyl tartrate). The catalyst should be pre-formed at a controlled temperature before the addition of the substrate.

-

-

Frequently Asked Questions (FAQs)

Q1: What is the ideal starting temperature for the epoxidation of 2,2-Dimethylbut-3-en-1-ol?

A1: The ideal starting temperature depends on the chosen epoxidation method. Here are some general recommendations:

| Epoxidation Method | Recommended Starting Temperature | Rationale |

| Sharpless Asymmetric Epoxidation | -20°C | Balances reaction rate with the need for a rigid catalyst-substrate complex to ensure high enantioselectivity.[10] |

| Vanadium-Catalyzed Epoxidation | 0°C to Room Temperature | Vanadium catalysts are often active at slightly higher temperatures. However, starting at 0°C is recommended to minimize side reactions.[1] |

| m-CPBA Epoxidation | 0°C | Helps to control the exothermicity of the reaction and minimizes the risk of acid-catalyzed ring-opening of the epoxide product.[6] |

Q2: How does the gem-dimethyl group in 2,2-Dimethylbut-3-en-1-ol affect the epoxidation reaction?

A2: The gem-dimethyl group has two main effects:

-

Steric Hindrance: The bulky gem-dimethyl group can slow down the rate of epoxidation compared to less substituted allylic alcohols by sterically hindering the approach of the oxidizing agent to the double bond.[1] This may necessitate slightly higher temperatures or longer reaction times to achieve full conversion.

-

Thorpe-Ingold Effect: Also known as the "gem-dimethyl effect," this principle suggests that the presence of a gem-dimethyl group can favor intramolecular reactions by altering bond angles and bringing reactive groups closer together.[11] In the context of directed epoxidations where the alcohol coordinates to a metal catalyst, this effect could potentially influence the stability of the catalyst-substrate complex, although its impact on the rate of epoxidation is not always straightforward.

Q3: Can the epoxide product undergo rearrangement?

A3: Yes, under certain conditions, the product, 2,2-dimethyl-3,4-epoxybutan-1-ol, can undergo rearrangement. The most relevant is the Payne rearrangement , which is an equilibrium between two isomeric epoxy alcohols under basic conditions.[12][13][14] In this case, the initial product could potentially rearrange to a 1,2-epoxy-3-ol isomer. This is another reason to maintain neutral or slightly acidic conditions and to keep temperatures low, as the rearrangement is also temperature-dependent.

Q4: What is the difference between kinetic and thermodynamic control in this reaction, and how does temperature influence it?

A4:

-

Kinetic Control: At lower temperatures, the reaction is essentially irreversible, and the major product is the one that is formed the fastest (i.e., the one with the lowest activation energy).[3][4][15] For the epoxidation of 2,2-Dimethylbut-3-en-1-ol, the desired epoxide is the kinetic product.

-

Thermodynamic Control: At higher temperatures, the reactions can become reversible, allowing equilibrium to be established. The major product will be the most stable one.[3][4][15] In this system, the thermodynamically more stable product is often the 1,2-diol, formed by the irreversible ring-opening of the epoxide.

Therefore, to obtain the desired epoxide, it is crucial to maintain kinetic control by using the lowest possible temperature that still allows the reaction to proceed at a reasonable rate.

Experimental Protocols and Visualizations

Protocol 1: Sharpless Asymmetric Epoxidation

This protocol is a general guideline for the asymmetric epoxidation of 2,2-Dimethylbut-3-en-1-ol.

-

To a flame-dried flask under an inert atmosphere, add powdered 3Å molecular sieves.

-

Add dry dichloromethane (CH₂Cl₂) and cool the flask to -20°C.

-

Add L-(+)-diethyl tartrate (DET) followed by titanium(IV) isopropoxide (Ti(OiPr)₄). Stir for 30 minutes at -20°C to pre-form the catalyst.

-

Add 2,2-Dimethylbut-3-en-1-ol to the mixture.

-

Add a solution of tert-butyl hydroperoxide (TBHP) in toluene dropwise over a period of 1-2 hours, maintaining the temperature at -20°C.

-

Stir the reaction at -20°C and monitor its progress by TLC or GC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Filter the mixture through celite and perform a standard aqueous workup.

Diagram: Temperature's Influence on Reaction Pathway

Caption: The effect of temperature on the epoxidation of 2,2-Dimethylbut-3-en-1-ol.

Diagram: Troubleshooting Logic for Low Epoxide Yield

Caption: A decision-making workflow for troubleshooting low-yield epoxidation reactions.

References

-

Wikipedia. (n.d.). Epoxidation of allylic alcohols. Retrieved from [Link]

-

Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]

-

Organic Chemistry Class Notes. (n.d.). Kinetic versus Thermodynamic Control of Reactions. Retrieved from [Link]

-

Reddit. (2022). mCPBA reaction temperature. Retrieved from [Link]

-

García-Losada, P., et al. (2017). Mild Epoxidation of Allylic Alcohols Catalyzed by Titanium(III) Complexes: Selectivity and Mechanism. ACS Omega, 2(7), 3567-3574. [Link]

-

Alkenes to Epoxides, Part 2: Allylic Alcohols and Related Compounds. (2022, January 10). YouTube. Retrieved from [Link]

-

Schlegel, H. B., et al. (2024). Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. The Journal of Physical Chemistry A, 128(10), 2072-2091. [Link]

-

Punniyamurthy, T. (2021). 5.2: Epoxidation of Allylic Alcohols. Chemistry LibreTexts. Retrieved from [Link]

-

Alkenes to Epoxides, Part 2: Allylic Alcohols and Related Compounds. (2022, January 10). YouTube. Retrieved from [Link]

-

Master Organic Chemistry. (2012, February 9). Thermodynamic and Kinetic Products. Retrieved from [Link]

-

Macmillan Group. (2002, August 28). The Career of K. Barry Sharpless. Retrieved from [Link]

-

Systematic Development of Vanadium Catalysts for Sustainable Epoxidation of Small Alkenes and Allylic Alcohols. (2023). MDPI. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 9.14: Opening of Epoxides - Acidic versus Basic Conditions. Retrieved from [Link]

-

Master Organic Chemistry. (2023, December 12). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]

-

Stereoselective Epoxidation of Triterpenic Allylic Alcohols and Cytotoxicity Evaluation of Synthesized Compounds. (2023). PMC. Retrieved from [Link]

-

The Payne rearrangement: Is the reaction of 2,3-epoxy alcohol in the base to form 1,2-epoxy-3-ol (as known epoxide migrationm). (n.d.). University of Babylon. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

-

gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. (2021). ResearchGate. Retrieved from [Link]

-

The thermal degradation of some epoxy resins. (2000). ResearchGate. Retrieved from [Link]

-

Systematic Development of Vanadium Catalysts for Sustainable Epoxidation of Small Alkenes and Allylic Alcohols. (2023). ResearchGate. Retrieved from [Link]

-

Attacking Epoxides in Acidic and Basic Conditions (Mechanisms). (2019, February 9). YouTube. Retrieved from [Link]

-

Thermal Degradation of Epoxy Resins. (n.d.). Scribd. Retrieved from [Link]

-

Mechanistic Details of the Sharpless Epoxidation of Allylic Alcohols—A Combined URVA and Local Mode Study. (2021). MDPI. Retrieved from [Link]

-

Absence of the Thorpe–Ingold Effect by gem-Diphenyl Groups in Ring-Closing Enyne Metathesis. (2007). NIH. Retrieved from [Link]

-

Epoxides Ring-Opening Reactions. (n.d.). Chemistry Steps. Retrieved from [Link]

-

The gem-Dimethyl Effect Revisited. (2008). ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Thorpe–Ingold effect. Retrieved from [Link]

-

Epoxide Migration (Payne Rearrangement) and Related Reactions. (n.d.). Organic Reactions. Retrieved from [Link]

-

Chemistry Stack Exchange. (2013, March 5). Regioselectivity of acid-catalyzed ring-opening of epoxides. Retrieved from [Link]

-

Kinetics Study of Thermal Degradation of Epoxy Resins Modified with 2-(Diphenylphosphinyl)-1, 4-Benzenediol. (2012). ResearchGate. Retrieved from [Link]

-

Kinetic vs Thermodynamic Product - 1,2 vs 1,4 Addition of HBr to 1,3- Butadiene. (2021, January 18). YouTube. Retrieved from [Link]

-

Video: Acid-Catalyzed Ring-Opening of Epoxides. (2023, April 30). JoVE. Retrieved from [Link]

-

An investigation of the thermal degradation of epoxy maleate of bisphenol A. (2002). ResearchGate. Retrieved from [Link]

-

13.6 Ring Opening of Epoxides. (2021, January 30). YouTube. Retrieved from [Link]

-

ChemTube3D. (n.d.). Payne rearrangement. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol synthesis by epoxide reduction. Retrieved from [Link]

Sources

- 1. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 4. fiveable.me [fiveable.me]

- 5. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 6. reddit.com [reddit.com]

- 7. youtube.com [youtube.com]

- 8. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 11. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. organicreactions.org [organicreactions.org]

- 14. chemtube3d.com [chemtube3d.com]

- 15. chem.libretexts.org [chem.libretexts.org]